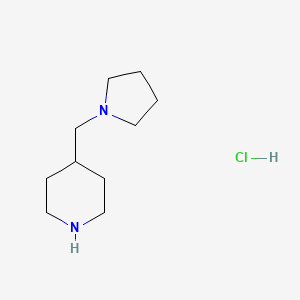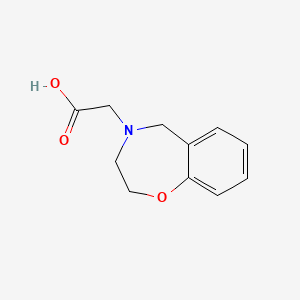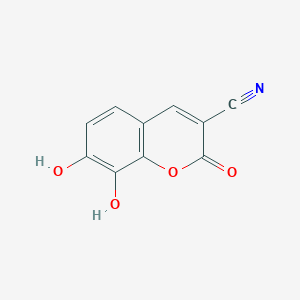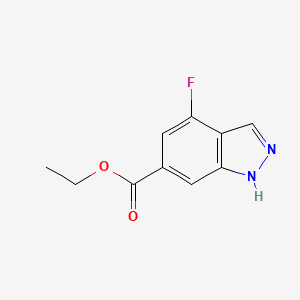
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrazine-2-carboxylic acid and isopropylamine.
Formation of Intermediate: The carboxylic acid group is converted to an amide using isopropylamine under controlled conditions.
Hydrazinylation: The intermediate is then treated with hydrazine hydrate to introduce the hydrazinyl group at the 3-position of the pyrazine ring.
Cyclization: The final step involves cyclization to form the desired pyrazin-2(1H)-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction of the pyrazinone ring can lead to the formation of dihydropyrazine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazinone ring may also interact with DNA or RNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-hydrazinylpyrazine-2(1H)-one: Lacks the isopropyl group, which may affect its biological activity.
3-Hydrazinyl-1-isopropylpyrazin-2(1H)-one: Lacks the chlorine atom, potentially altering its reactivity.
5-Chloro-1-isopropylpyrazin-2(1H)-one: Lacks the hydrazinyl group, which is crucial for certain reactions.
Uniqueness
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one is unique due to the presence of both the hydrazinyl and isopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
5-chloro-3-hydrazinyl-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C7H11ClN4O/c1-4(2)12-3-5(8)10-6(11-9)7(12)13/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
SADPGGRVZZIEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C(C1=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




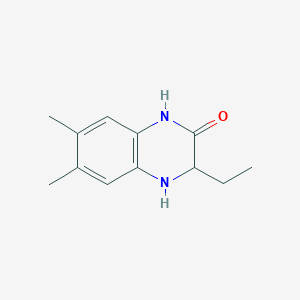

![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
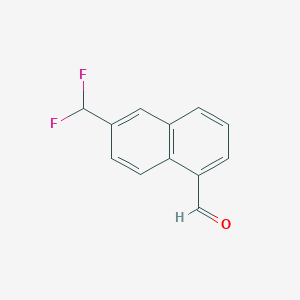
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)

